molecular formula C22H25N3O5S B4462355 N-[2-(4-morpholinylcarbonyl)phenyl]-3-(1-pyrrolidinylsulfonyl)benzamide

N-[2-(4-morpholinylcarbonyl)phenyl]-3-(1-pyrrolidinylsulfonyl)benzamide

Cat. No. B4462355
M. Wt: 443.5 g/mol
InChI Key: YJRZJJZOYHWQAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(4-morpholinylcarbonyl)phenyl]-3-(1-pyrrolidinylsulfonyl)benzamide, also known as NMS-P118, is a small molecule compound that has been extensively studied for its potential use in cancer treatment. It was first synthesized in 2011 by researchers at the University of Manchester, UK.

Mechanism of Action

HSP90 is a chaperone protein that helps to stabilize other proteins in the cell. In cancer cells, HSP90 is overexpressed and plays a key role in the growth and survival of the tumor. N-[2-(4-morpholinylcarbonyl)phenyl]-3-(1-pyrrolidinylsulfonyl)benzamide binds to the ATP-binding site of HSP90, preventing its activity and leading to the degradation of its client proteins. This results in the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, N-[2-(4-morpholinylcarbonyl)phenyl]-3-(1-pyrrolidinylsulfonyl)benzamide has been shown to have other biochemical and physiological effects. It has been found to inhibit the activity of the enzyme carbonic anhydrase IX (CAIX), which is involved in the regulation of pH in cancer cells. N-[2-(4-morpholinylcarbonyl)phenyl]-3-(1-pyrrolidinylsulfonyl)benzamide has also been shown to induce cell cycle arrest and apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of N-[2-(4-morpholinylcarbonyl)phenyl]-3-(1-pyrrolidinylsulfonyl)benzamide is that it is a small molecule compound that can easily penetrate cell membranes and reach its target protein. It has also been shown to have low toxicity in normal cells. However, one limitation is that it may have off-target effects on other proteins in the cell, which could lead to unwanted side effects.

Future Directions

There are several potential future directions for research on N-[2-(4-morpholinylcarbonyl)phenyl]-3-(1-pyrrolidinylsulfonyl)benzamide. One area of interest is in combination therapy with other anti-cancer drugs, to improve its efficacy and reduce the risk of drug resistance. Another area of interest is in the development of more potent and selective HSP90 inhibitors, which could have greater anti-cancer activity and fewer side effects. Finally, there is interest in studying the role of HSP90 in other diseases, such as neurodegenerative disorders, and the potential use of HSP90 inhibitors in these conditions.

Scientific Research Applications

N-[2-(4-morpholinylcarbonyl)phenyl]-3-(1-pyrrolidinylsulfonyl)benzamide has been shown to have anti-cancer properties in several types of cancer cells, including breast, lung, and prostate cancer. It works by inhibiting the activity of a protein called heat shock protein 90 (HSP90), which is involved in the growth and survival of cancer cells.

properties

IUPAC Name

N-[2-(morpholine-4-carbonyl)phenyl]-3-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O5S/c26-21(17-6-5-7-18(16-17)31(28,29)25-10-3-4-11-25)23-20-9-2-1-8-19(20)22(27)24-12-14-30-15-13-24/h1-2,5-9,16H,3-4,10-15H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJRZJJZOYHWQAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC=CC=C3C(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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